molecular formula C8H13NO B2825425 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile CAS No. 1394041-18-9

1-(2-Methoxyethyl)cyclobutane-1-carbonitrile

Cat. No.: B2825425
CAS No.: 1394041-18-9
M. Wt: 139.198
InChI Key: GUXSMGBQNJMDSY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It is characterized by a cyclobutane ring substituted with a 2-methoxyethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with 2-methoxyethylamine in the presence of a suitable catalyst to form the corresponding imine, which is then reduced to the desired product using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)cyclobutane-1-carbonitrile
  • 1-(2-Ethoxyethyl)cyclobutane-1-carbonitrile
  • 1-(2-Methoxyethyl)cyclopentane-1-carbonitrile

Uniqueness: 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile is unique due to its specific substitution pattern and the presence of both a methoxyethyl group and a carbonitrile group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-10-6-5-8(7-9)3-2-4-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXSMGBQNJMDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-18-9
Record name 1-(2-methoxyethyl)cyclobutane-1-carbonitrile
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